N-(4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of sulfanyl-acetamide derivatives featuring a 1,2,4-triazole core substituted with a pyrazine ring and a 4-methylphenyl group.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-3-5-12(6-4-11)19-14(23)10-24-16-21-20-15(22(16)2)13-9-17-7-8-18-13/h3-9H,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFPTFCDPJNTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrazine intermediates, which are then coupled through a sulfanylacetamide linkage. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit considerable antimicrobial properties. For instance, triazole derivatives have been found effective against various bacterial strains and fungi. The triazole ring is known for its ability to disrupt fungal cell wall synthesis, making such compounds promising candidates for antifungal agents .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that compounds with similar functionalities can effectively target cancer cells while sparing normal cells .
Inhibitory Effects on Enzymes
This compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, some triazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes and cancer progression .
Fungicides
Given its antifungal properties, this compound could be explored as a potential fungicide in agriculture. The triazole class is widely used in crop protection due to its efficacy against a range of fungal pathogens that affect crops. Studies have shown that similar compounds can significantly reduce fungal infections in plants, leading to improved yield and quality .
-
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various triazole derivatives similar to this compound. The results indicated a significant reduction in microbial growth at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent . -
Anticancer Research
Research conducted by the International Journal of Cancer examined the effects of triazole derivatives on cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation . -
Agricultural Application Trials
Field trials reported in Crop Protection demonstrated that triazole-based fungicides effectively controlled fungal diseases in crops such as wheat and barley. The application of these compounds resulted in a marked increase in crop yield compared to untreated controls .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and biochemical processes . The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Modifications and Receptor Interactions
The compound’s activity is influenced by three key regions:
- Phenyl ring substituents : Dictate lipophilicity and steric effects.
- Triazole core substitutions : Affect electronic properties and hydrogen bonding.
- Heterocyclic aromatic systems (pyridine, pyrazine, or oxadiazole): Modulate receptor specificity.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations
Electron-withdrawing groups (e.g., fluorine in CAS 573930-79-7 ) improve receptor binding in some analogs but may reduce metabolic stability.
Pyrazine’s nitrogen-rich structure may enhance solubility compared to pyridine . Pyridin-4-yl (KA3 ): Associated with broad-spectrum antimicrobial activity, suggesting pyrazin-2-yl could similarly modulate efficacy.
Biological Activity Trends: Orco Agonists: VUAA1 and OLC-12 activate insect olfactory receptors, critical for pest control. The target compound’s pyrazine ring may alter specificity toward non-insect targets (e.g., mammalian ion channels) . Antagonists: OLC15’s 2-pyridinyl and butylphenyl groups favor receptor inhibition, highlighting how minor structural changes switch activity profiles .
Pharmacokinetic Predictions
- LogP : Estimated ~2.5 (lower than VUAA1’s ~3.1 due to shorter methyl vs. ethyl chain), suggesting improved aqueous solubility.
- Metabolic Stability : The pyrazine ring may resist oxidative degradation better than pyridine, as seen in furan-2-yl triazole derivatives .
Q & A
Q. Key Reaction Conditions Table :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazine-2-carbohydrazide, methyl isothiocyanate | Ethanol | Reflux | 60–70 |
| 2 | α-Chloroacetamide, KOH, pyridine/zeolite | DMF | 80–100°C | 45–55 |
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (1H and 13C NMR) and verify substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm) .
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles (e.g., S–C bond ~1.81 Å, triazole ring planarity) .
- HPLC-MS : Ensure purity and molecular weight confirmation (e.g., [M+H]+ at m/z ~397.91) .
Basic: What preliminary biological activities have been reported?
Methodological Answer:
- Anti-exudative Activity : In rat models, derivatives showed 30–50% inhibition of edema at 10 mg/kg, comparable to diclofenac .
- Orco Agonist Potential : Structural analogs (e.g., OLC-12) activate insect odorant receptors, suggesting neuropharmacological applications .
- Antiplatelet Effects : Related triazole-sulfanyl acetamides increased bleeding time in mice by 2–3× vs. controls, indicating anticoagulant potential .
Advanced: How do substituent modifications influence bioactivity?
Methodological Answer:
- Pyrazine vs. Pyridine : Pyrazine’s electron-deficient ring enhances π-π stacking with enzyme active sites (e.g., COX-2), improving anti-inflammatory activity .
- Sulfanyl Group : Replacement with sulfonyl reduces solubility but increases metabolic stability. Optimal balance achieved with sulfanyl .
- Aryl Substitutions : 4-Methylphenyl enhances lipophilicity (logP ~2.8), improving membrane permeability vs. polar groups like –OH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
